N-(4-aminophenyl)-3-methylbutanamide
Overview
Description
N-(4-aminophenyl)-3-methylbutanamide is an organic compound that features an amide functional group attached to a 4-aminophenyl ring and a 3-methylbutanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminophenyl)-3-methylbutanamide typically involves the reaction of 4-aminophenylamine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-aminophenylamine+3-methylbutanoyl chloride→this compound+HCl
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure precise control over reaction conditions, such as temperature and reactant concentrations. This method enhances the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or sulfonated derivatives.
Scientific Research Applications
N-(4-aminophenyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-aminophenyl)-3-methylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
- N-(4-aminophenyl)benzamide
- N-(4-aminophenyl)acetamide
- N-(4-aminophenyl)propionamide
Comparison: N-(4-aminophenyl)-3-methylbutanamide is unique due to the presence of the 3-methylbutanamide chain, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a compound of interest for further research.
Properties
IUPAC Name |
N-(4-aminophenyl)-3-methylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8(2)7-11(14)13-10-5-3-9(12)4-6-10/h3-6,8H,7,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHJACAEYOYEBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359357 | |
Record name | N-(4-aminophenyl)-3-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189576-50-9 | |
Record name | N-(4-aminophenyl)-3-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Aminophenyl)-3-methylbutanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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